Timiperone hydrochloride
Description
Historical Development and Research Trajectory
Developed in Japan by Daiichi Seiyaku Co., Ltd., timiperone (B1682379) (code number: DD-3480) emerged from research into new butyrophenone (B1668137) derivatives with potent antipsychotic activity. psu.edu The initial research trajectory positioned it as a potential alternative to existing neuroleptics like haloperidol (B65202). psu.edu Early animal studies demonstrated its significant potency, showing it to be 8 to 9 times more effective than haloperidol in inhibiting stereotyped behaviors induced by methamphetamine or apomorphine (B128758). psu.edu
Phase I studies concluded that timiperone was a promising candidate for further clinical investigation. psu.edu Subsequent pilot studies and larger multi-clinic, double-blind controlled trials were conducted to assess its efficacy and safety in patients with schizophrenia. psu.edunih.gov These foundational studies compared timiperone directly with haloperidol, a standard antipsychotic of the same class. psu.edunih.gov The research indicated that timiperone was not only effective but, in some aspects, superior to haloperidol, particularly in addressing both the positive (e.g., hallucinations, delusions) and negative symptoms (e.g., blunted affect, lack of initiative) of schizophrenia. psu.eduncats.io
Contemporary Relevance in Pharmaceutical Research
Timiperone hydrochloride continues to be relevant in pharmaceutical research due to its distinct pharmacological profile. ncats.ioncats.io It exhibits a strong affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.orgpatsnap.com Notably, its affinity for dopamine receptors is reported to be five to eight times higher, and its affinity for serotonin receptors is 15 times higher than that of haloperidol. ncats.ioncats.io This dual antagonism is a key area of ongoing research, as it is believed to contribute to its broad efficacy and potentially a more favorable side effect profile compared to other typical antipsychotics. patsnap.com
Current research continues to explore its therapeutic potential and mechanisms. patsnap.com While predominantly used in Asian markets, its clinical applications are gaining recognition globally. patsnap.com Ongoing studies are examining its broader uses beyond schizophrenia and delving deeper into its precise molecular interactions. patsnap.compatsnap.com
Foundational Research Paradigms and Methodological Frameworks
The research on this compound has been predominantly guided by a positivist research paradigm, relying on quantitative, empirical data to establish its efficacy and pharmacological properties. The primary methodological frameworks employed have been:
Preclinical Animal Models: These studies were crucial in the initial stages to determine the compound's neuroleptic profile, potency, and mechanism of action. psu.edunih.gov Researchers utilized established models of psychosis, such as drug-induced stereotyped behavior in rodents, to compare its effects with existing antipsychotics. psu.edu
Clinical Trials: The core of the research on timiperone has been multi-clinic, double-blind, randomized controlled trials. psu.edunih.govnih.gov This methodology is considered the gold standard for establishing the therapeutic efficacy and safety of a new drug. These trials typically involved comparing timiperone to a placebo or an active comparator like haloperidol. psu.edunih.govpatsnap.com
Pharmacological Studies: In vitro and in vivo pharmacological studies have been essential to characterize its receptor binding affinities and general pharmacological effects on various physiological systems. ncats.ioncats.ionih.gov These studies provide the mechanistic understanding of how the drug exerts its effects.
These research paradigms and methodologies have been instrumental in building a comprehensive understanding of this compound's properties and its place in psychiatric medicine. The consistent use of controlled, comparative studies has provided a robust evidence base for its clinical use.
Detailed Research Findings
Table 1: Comparative Efficacy of Timiperone and Haloperidol in Schizophrenia
| Outcome Measure | Timiperone Group | Haloperidol Group | Statistical Significance | Source |
| Final Global Improvement Rating | Significantly Superior | - | p < 0.001 | psu.edu |
| General Usefulness Rating | Significantly Superior | - | p < 0.01 | psu.edu |
| Improvement in Hallucinations & Delusions | Superior | - | - | psu.edu |
| Improvement in Lack of Initiative & Blunted Affect | Superior | - | - | psu.edu |
| Aggravation Cases | 7% | 18% | p < 0.05 | psu.edu |
Table 2: Receptor Binding Affinity Comparison
| Receptor | Timiperone Affinity vs. Haloperidol | Source |
| Dopamine D2 Receptors | 5-8 times higher | ncats.ioncats.io |
| Serotonin 5-HT2A Receptors | 15 times higher | ncats.ioncats.io |
Compound Names Mentioned
Structure
3D Structure of Parent
Properties
CAS No. |
62621-49-2 |
|---|---|
Molecular Formula |
C22H25ClFN3OS |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3OS.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H |
InChI Key |
VUGXUHIAJYYOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Preclinical Pharmacology and Neurobiological Interactions of Timiperone Hydrochloride
Receptor Binding Affinities and Selectivity Profiles
Timiperone's primary mechanism of action involves potent antagonism of dopamine (B1211576) D2 receptors. In conditions such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of the disorder. By blocking D2 receptors in this pathway, Timiperone (B1682379) reduces the excessive dopaminergic activity, which is fundamental to its antipsychotic effect. As a member of the butyrophenone (B1668137) class, its binding profile is characterized by a high affinity for the D2 subtype, with comparatively lower affinity for D1-like receptors. This selectivity is a hallmark of typical antipsychotics.
Table 1: Timiperone Hydrochloride - Dopamine Receptor Binding Profile
| Receptor Subtype | Binding Affinity | Functional Activity |
|---|---|---|
| Dopamine D1 | Low | Antagonist |
| Dopamine D2 | High | Antagonist |
| Dopamine D3 | Moderate | Antagonist |
| Dopamine D4 | Moderate | Antagonist |
| Dopamine D5 | Low | Antagonist |
Note: This table is based on the characteristic profile of butyrophenone antipsychotics. Specific Ki values for Timiperone are not consistently available in publicly accessible literature.
Table 2: this compound - Serotonin (B10506) Receptor Binding Profile
| Receptor Subtype | Binding Affinity | Functional Activity |
|---|---|---|
| 5-HT1A | Low / Negligible | - |
| 5-HT2A | High | Antagonist |
| 5-HT2C | Moderate | Antagonist |
While direct comparative in vivo receptor occupancy studies for Timiperone using imaging techniques like Positron Emission Tomography (PET) are not widely available in the literature, its pharmacological effects have been compared with the benchmark typical antipsychotic, haloperidol (B65202). Studies evaluating the general pharmacological properties of Timiperone have shown that its effects on the central nervous system are largely similar to those of haloperidol. For instance, electroencephalographical (EEG) studies in animal models have demonstrated that the EEG synchronizing effects of Timiperone are qualitatively similar to those of haloperidol. These findings suggest that Timiperone likely engages central D2 receptors in a manner and to an extent comparable to haloperidol at therapeutically relevant doses. The therapeutic window for most antipsychotics is believed to be achieved when D2 receptor occupancy is between 60-80%, and it can be inferred that Timiperone follows this principle.
Molecular Mechanisms of Action
The binding of this compound to its target receptors initiates a cascade of intracellular events that modulate neuronal signaling and neurotransmitter systems. These molecular mechanisms are the basis of its therapeutic effects.
The antagonism of D2 and 5-HT2A receptors by Timiperone leads to the modulation of distinct intracellular signal transduction pathways.
Dopamine D2 Receptor Pathway: Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. The antagonism of D2 receptors by Timiperone blocks the dopamine-induced inhibition of the enzyme adenylyl cyclase. This action prevents the decrease in the intracellular second messenger cyclic AMP (cAMP) and the subsequent downstream signaling cascades mediated by protein kinase A (PKA). By preventing this inhibitory signal, Timiperone effectively dampens the response of postsynaptic neurons to excessive dopamine.
Serotonin 5-HT2A Receptor Pathway: Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. When Timiperone antagonizes these receptors, it blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are thereby inhibited. This modulation of the phosphoinositide signaling pathway in cortical neurons is a key component of its mechanism.
The primary interaction of Timiperone with dopaminergic and serotonergic systems leads to secondary, downstream effects on other critical neurotransmitter systems, including glutamate (B1630785) and gamma-aminobutyric acid (GABA), particularly in brain regions like the prefrontal cortex.
The intricate relationship between dopamine, serotonin, glutamate, and GABA is crucial for maintaining a proper excitatory/inhibitory balance necessary for normal cognitive function. Dopaminergic and serotonergic neurons form complex circuits with glutamatergic (excitatory) and GABAergic (inhibitory) neurons.
By antagonizing D2 receptors on GABAergic interneurons, Timiperone can modulate the inhibitory tone in cortical circuits. Furthermore, the blockade of 5-HT2A receptors, which are densely expressed on glutamatergic pyramidal neurons in the prefrontal cortex, can influence glutamate release. The modulation of these primary neurotransmitter systems by Timiperone is thus believed to indirectly restore a more balanced state of cortical neurotransmission, which is thought to be dysregulated in schizophrenia.
Electrophysiological Investigations in Preclinical Models
This compound has been the subject of electrophysiological studies in preclinical models to characterize its effects on brain activity. These investigations have provided insights into its neurobiological mechanisms of action.
In preclinical studies involving cats, timiperone has been shown to induce a slowing of cortical electroencephalogram (EEG) activity. Further electroencephalographical analysis revealed that timiperone produces synchronizing effects on the EEG. The drug weakly inhibits the EEG arousal response that occurs from electrical stimulation of the sciatic nerve, but it does not significantly affect the arousal response induced by stimulating the mesencephalic reticular formation.
| Brain Response or Area | Observed Effect of Timiperone |
|---|---|
| Cortical EEG | Slowing of activity and synchronization |
| EEG Arousal (Sciatic Nerve Stimulation) | Weak inhibition |
| EEG Arousal (Mesencephalic Reticular Formation Stimulation) | Almost no effect |
| Caudate Spindle | Significant potentiation |
| Thalamic Recruiting Response | No modification |
| Thalamic Augmenting Response | No modification |
The ascending reticular activating system (ARAS) is a critical network of neurons responsible for maintaining wakefulness and arousal. Research indicates that the EEG synchronizing effect of timiperone may be mediated by its suppression of the ARAS. Specifically, timiperone has been found to more selectively suppress the activation of neocortical EEG in response to stimulation of the posterior hypothalamus compared to its effect on limbic EEG activation. This selective suppression of a key component of the ARAS points to a specific mechanism through which timiperone influences arousal states.
The modulatory effects of timiperone on the ARAS are believed to influence conscious levels and the sleep-wakefulness cycle. Studies in feline models have directly assessed these effects, monitoring changes in sleep architecture through EEG, electromyography (EMG), and eye movement potential.
The administration of timiperone was found to dose-dependently increase the time spent in slow-wave sleep (SWS) while decreasing the time spent in paradoxical sleep (PS), also known as REM sleep. Furthermore, at higher doses, the onset of the first period of paradoxical sleep was delayed, and the total number of paradoxical sleep phases tended to decrease. These findings suggest that the neurological control of the cerebral dopaminergic system may, at least in part, be attributable to the effect of timiperone on sleep mechanisms.
| Parameter | Effect |
|---|---|
| Slow Wave Sleep (SWS) Time | Dose-dependently increased |
| Paradoxical Sleep (PS) Time | Dose-dependently decreased |
| Onset of First PS Period | Delayed at 0.3 mg/kg dose |
| Number of PS Phases | Tendency to decrease at 0.3 mg/kg dose |
In Vitro Pharmacological Characterization
In vitro methods are essential for characterizing the pharmacological profile of a compound by examining its direct interactions with specific biological targets.
Cell-based receptor assays are fundamental in drug discovery for determining how a compound interacts with specific cellular receptors. These assays often use cells engineered to express a particular receptor of interest. The interaction can be quantified through methods like radioligand binding assays, where a labeled compound competes with the test drug to bind to the receptor, allowing for the determination of binding affinity.
Timiperone belongs to the butyrophenone class of antipsychotic drugs. Its pharmacological activity is primarily attributed to its interaction with specific neurotransmitter receptors. It is known to target dopaminergic pathways in the brain, acting as an antagonist at dopamine D2 receptors. In addition to its effects on the dopamine system, timiperone also exhibits antagonistic activity at serotonin 5-HT2A receptors. This dual antagonism of dopamine and serotonin receptors is a key feature of its pharmacological profile.
| Receptor Target | Type of Interaction |
|---|---|
| Dopamine D2 | Antagonist |
| Serotonin 5-HT2A | Antagonist |
High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test a large number of chemical compounds for a specific biological activity. The primary goal of HTS is to accelerate the identification of "hits"—compounds that modulate a biological target in a desired way. This method allows researchers to screen vast and diverse compound libraries against targets, such as the dopamine D2 or serotonin 5-HT2A receptors, to identify novel agonists or antagonists.
HTS assays are typically performed in microplates with 96, 384, or even 1536 wells, enabling the parallel analysis of thousands of compounds per day. This process is crucial in the early stages of drug development for identifying lead candidates and for characterizing the selectivity and specificity of existing compounds by screening them against a wide panel of biological targets. For a compound like timiperone, HTS would be instrumental in its initial discovery and for profiling its activity across a broad range of receptors, ion channels, and enzymes to build a comprehensive pharmacological profile.
Application of 3D Culture Systems and Organoids in Drug Discovery
The field of drug discovery has increasingly sought preclinical models that more accurately predict human physiological and pathological responses. nih.gov Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex cellular interactions and microenvironments of living tissues, which can lead to misleading data regarding a drug's efficacy and toxicity. mdpi.comnih.gov In response to these limitations, three-dimensional (3D) cell culture systems and organoids have emerged as powerful tools. nih.gov
Organoids are self-organized, 3D aggregates derived from stem cells that recapitulate key structural and functional features of a specific organ. nih.govmdpi.com Brain organoids, often referred to as "mini-brains," are generated from human pluripotent stem cells and can self-assemble into structures with cell types and architectures that resemble the developing human brain. mdpi.cominsidescientific.com These models offer a significant advantage over 2D cultures by providing a system with higher cellular diversity and the ability to form intricate 3D spatial connections between cells. mdpi.com
The application of these advanced 3D systems in drug discovery is multifaceted:
Disease Modeling : Brain organoids can be generated from patient-derived induced pluripotent stem cells (iPSCs), creating personalized models of neurological and neurodevelopmental disorders. nih.govmdpi.com This allows researchers to study disease mechanisms in a human-relevant context. novartis.com
Target Identification and Validation : Because gene expression patterns in 3D models are closer to in vivo conditions, they can be used to identify and validate novel drug targets that might be missed in 2D systems. nih.gov
Predictive Toxicology and Efficacy Screening : 3D cell cultures allow for the assessment of a compound's safety and effectiveness in a more physiologically relevant environment. nih.govmoleculardevices.com This improved predictability can help reduce the high attrition rates of drug candidates during clinical trials. nih.govmoleculardevices.com Cells cultured in 3D models have been shown to exhibit drug responses more similar to what occurs in vivo compared to 2D cultures. nih.gov
High-Throughput Screening : The technology to create and maintain organoids is advancing, making them increasingly suitable for high-throughput screening platforms to test large libraries of chemical compounds. mdpi.com
By bridging the gap between traditional cell culture and animal models, 3D culture systems and organoids provide a more accurate and human-relevant platform for neuroscience research and the development of novel therapeutics for complex brain disorders. nih.govlabmanager.com
Preclinical Disposition and Metabolism of Timiperone Hydrochloride
Absorption and Systemic Distribution in Animal Models
The disposition of timiperone (B1682379) has been investigated in animal models to understand how the compound is absorbed and distributed throughout the body following administration.
Research conducted on male Wistar rats provides insight into the absorption of timiperone. In a study involving repeated oral dosage of [14C]timiperone, blood concentrations of the radiolabeled compound suggested that its absorption profile after 21 consecutive daily doses is comparable to that observed after a single dose. nih.gov This indicates that repeated administration does not significantly alter the fundamental absorption process in this species. nih.gov
Following absorption, timiperone is distributed to various tissues. Studies in rats have shown that while tissue levels of 14C-labeled timiperone after repeated doses were elevated—up to twice the concentration seen after a single dose—the rate of decline in these tissue concentrations was similar to that following a single administration. nih.gov This finding suggests that despite increased levels with repeated dosing, the compound does not accumulate in rat tissues over the study period. nih.gov
Table 1: Tissue Concentration of Timiperone in Rats After Repeated Dosing
| Parameter | Finding | Implication |
|---|---|---|
| Tissue Levels | Up to double the concentration compared to a single dose. nih.gov | The drug distributes effectively into tissues with repeated administration. |
| Concentration Decline | The decline of tissue concentrations after the 21st dose was similar to that after a single dose. nih.gov | No significant tissue accumulation was observed in the rat model. nih.gov |
Detailed studies specifically characterizing the fetoplacental transfer of timiperone or its excretion into the milk of lactating animals were not available in the reviewed scientific literature.
Biotransformation Pathways and Metabolite Characterization
Timiperone undergoes metabolic transformation to facilitate its excretion. The liver is a primary site for drug metabolism, involving various enzymatic reactions. msdmanuals.com
The metabolism of timiperone involves multiple pathways, with key reactions identified through preclinical and clinical research.
Butyrophenone (B1668137) Side-Chain Reduction: A significant metabolic pathway for timiperone is the reduction of the ketone group on its butyrophenone side-chain. nih.gov This reaction is catalyzed by ketone reductase enzymes and results in the formation of an active metabolite, reduced timiperone (RTIM). nih.gov
Role of Cytochrome P450 Enzymes: The biotransformation of timiperone is influenced by the cytochrome P450 (CYP) enzyme system. patsnap.com Specifically, the CYP3A4 isoenzyme is known to be involved in its metabolism. patsnap.com Phase I metabolic reactions, such as oxidation, are typically catalyzed by CYP enzymes. msdmanuals.comwikipedia.org
The primary metabolite identified in plasma is reduced timiperone (RTIM). nih.gov This metabolite is formed through the enzymatic reduction of the carbonyl group of the parent timiperone molecule. nih.gov
Table 2: Identified Metabolites and Metabolic Pathways of Timiperone
| Metabolite | Parent Compound | Metabolic Reaction | Enzyme System |
|---|---|---|---|
| Reduced Timiperone (RTIM) nih.gov | Timiperone | Butyrophenone Side-Chain Reduction (Ketone Reduction) nih.gov | Ketone Reductase nih.gov |
Enzymatic Systems Involved in Metabolism (e.g., Carbonyl Reductase in Human Liver Cytosol)
The metabolic reduction of timiperone is significantly influenced by carbonyl reductase present in human liver cytosol. nih.gov In vitro studies have confirmed the conversion of timiperone to its reduced metabolite, a pathway that is potently inhibited by carbonyl reductase inhibitors such as menadione (B1676200) and ethacrynic acid. nih.gov Conversely, the alcohol dehydrogenase inhibitor 4-methylpyrazole (B1673528) has no effect on this process, and the aldehyde reductase inhibitor phenobarbital (B1680315) demonstrates only a weak inhibitory effect. nih.gov
| Compound | Km (μM) | Vmax (nmol/mg/min) |
|---|---|---|
| Timiperone | 29.7 ± 15.1 | 0.81 ± 0.19 |
| Haloperidol | 381.3 ± 1.1 | 6.00 ± 1.47 |
Excretion Kinetics in Preclinical Species
Studies in male Wistar rats provide insight into the excretion patterns of Timiperone hydrochloride following repeated oral administration.
Urinary Excretion Profiles
In preclinical studies involving rats, a significant portion of the administered dose of [14C]timiperone is excreted through the urine. On the third day of a repeated daily dosage schedule, urinary excretion accounted for 44.7% of the cumulative dose. nih.gov
Fecal Excretion Profiles
Fecal excretion is the primary route of elimination for timiperone in rats. nih.gov Data from the same study showed that on the third day of repeated administration, 52.4% of the cumulative dose was excreted in the feces. nih.gov The combined daily excretion through urine and feces accounted for over 97% of the cumulative dose from the third to the twenty-first day of administration. nih.gov
| Excretion Route | Percentage of Cumulative Dose |
|---|---|
| Urine | 44.7% |
| Feces | 52.4% |
Impact of Repeated Administration on Metabolic Disposition
Repeated administration of this compound appears to have a minimal impact on its metabolic disposition in rats. nih.gov Studies conducted over 21 consecutive days showed that repeated dosing did not alter the metabolism of the compound. nih.gov While tissue levels of the radiolabeled compound were observed to increase up to double those seen after a single dose, the rate of decline in tissue concentrations after the final dose was similar to that after a single dose, indicating no accumulation in the tissues. nih.gov
Structural Activity Relationship Sar Studies and Analog Development of Timiperone Hydrochloride
Correlating Chemical Structure with Receptor Affinities and Pharmacological Activity
The pharmacological profile of timiperone (B1682379) is intricately linked to its distinct chemical architecture. SAR studies have dissected the molecule to understand how each component contributes to its interaction with biological targets.
The butyrophenone (B1668137) core is a classic pharmacophore found in many typical antipsychotic drugs, including the widely used haloperidol (B65202). acs.orgwikipedia.org This structural feature is essential for the antipsychotic activity of these compounds. Key SAR findings for the butyrophenone moiety include:
Carbonyl Group : The ketone's carbonyl group (C=O) is considered optimal for activity. pharmacy180.com Its presence is thought to play a significant role in anchoring the ligand to the receptor. acs.org Reduction or replacement of this group generally leads to a decrease in neuroleptic activity. slideshare.net
Propyl Chain : A three-carbon (propyl) chain connecting the fluorinated phenyl ring to the basic nitrogen atom is crucial for maximal activity. pharmacy180.comslideshare.net Lengthening, shortening, or branching this aliphatic chain typically results in diminished potency. pharmacy180.comslideshare.net
Tertiary Amine : The aliphatic amino nitrogen, which in timiperone is part of the piperidine (B6355638) ring, is required for activity, and its potency is highest when incorporated into a cyclic structure. pharmacy180.com This tertiary amine is a key feature for interaction with dopamine (B1211576) receptors.
A hallmark of the butyrophenone class of antipsychotics is the presence of a fluorine atom at the para-position of the phenyl ring. pharmacy180.com The high electronegativity and small size of fluorine introduce several advantageous properties:
Enhanced Potency : Para-fluoro substitution significantly enhances antipsychotic activity. pharmacy180.com This is attributed to the electron-withdrawing nature of fluorine, which can influence the electronic properties of the entire butyrophenone system and its interaction with the receptor.
Increased Lipophilicity : The addition of fluorine can increase the molecule's lipophilicity, which may improve its ability to cross the blood-brain barrier and penetrate hydrophobic pockets within the target receptor. mdpi.com
Metabolic Stability : Fluorine substitution can block sites of metabolic oxidation, leading to increased metabolic stability and a longer duration of action.
While beneficial in this context, it is noteworthy that fluorine substitution does not universally enhance binding affinity for all receptor types and can sometimes have a detrimental effect, depending on the specific molecular scaffold and its target. nih.govrti.org
What distinguishes timiperone from other butyrophenones like haloperidol is its complex side chain, consisting of a piperidine ring linked to a 2-oxobenzimidazolinyl group.
Piperidine Ring : The piperidine ring serves as a crucial scaffold, correctly orienting the other functional groups. The basic nitrogen within this ring is essential for receptor interaction. The 4-aryl piperidino moiety is thought to mimic the 2-phenylethylamino part of dopamine, thereby promoting affinity for D2 and D3 receptors. pharmacy180.com
Benzimidazolinyl Group : The 1-(2-oxobenzimidazolinyl) substituent at the 4-position of the piperidine ring is a key contributor to timiperone's specific receptor binding profile. This large, aromatic group helps to promote receptor affinity and contributes to the potent antagonism at D2 receptors. pharmacy180.com Modifications in this region can significantly alter the compound's affinity and selectivity for various dopamine and serotonin (B10506) receptor subtypes.
Design and Synthesis of Timiperone Hydrochloride Analogs
The development of timiperone analogs has been driven by the goal of refining its pharmacological profile, potentially enhancing efficacy against negative symptoms of schizophrenia or reducing side effects. acs.org Synthetic strategies often involve modifying the key structural components identified in SAR studies.
For example, research into haloperidol analogs, which share the same butyrophenone core, provides insights into potential modifications for timiperone. In one study, the piperidine ring of haloperidol was expanded to a homopiperidine (azepane) ring. nih.gov This modification resulted in an analog (Compound 11 in the study) that was equipotent to haloperidol at the D2 receptor. nih.gov Other modifications focused on altering the substituent on the piperidine nitrogen to create compounds with a binding profile more similar to the atypical antipsychotic clozapine, which has a different ratio of D2 to D4 receptor affinity. nih.gov
The synthesis of such analogs typically involves multi-step processes, often starting with the construction of the complex piperidine side chain, followed by its attachment to the butyrophenone moiety via nucleophilic substitution. nih.govresearchgate.net
| Compound | Structural Modification (Relative to Haloperidol) | Reported D2 Receptor Affinity (Ki, nM) | Reported D4 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Haloperidol | Baseline (4-hydroxy-4-(4-chlorophenyl)piperidine) | ~1-2 | ~5-10 | nih.gov |
| Analog 7 | Piperidine ring replaced with azepine; phenyl group lacks -Cl and -OH | 33 | 11 | nih.gov |
| Analog 9 | Piperidine ring replaced with azepine; phenyl group lacks -Cl | 44 | 24 | nih.gov |
| Analog 11 | Piperidine ring replaced with homopiperidine (azepane) | Equipotent to Haloperidol | Not Specified | nih.gov |
This table presents data on haloperidol analogs to illustrate SAR principles applicable to the butyrophenone class. Data for specific timiperone analogs was not available in the search results.
Computational Chemistry and In Silico Approaches for SAR Prediction
Modern drug design heavily relies on computational methods to predict the biological activity of novel compounds and to understand their interactions with target receptors at a molecular level. These in silico techniques are particularly useful for exploring the SAR of complex molecules like timiperone.
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For butyrophenones, 3D-QSAR models have been developed to understand the structural requirements for affinity to serotonin (5-HT2A) and dopamine (D2) receptors. acs.orgnih.gov
In a typical 3D-QSAR study, a series of related molecules (like various butyrophenone analogs) are computationally aligned. Then, steric and electrostatic fields around the molecules are calculated and used as descriptors. Statistical methods are employed to build a model that correlates these descriptors with the experimentally determined receptor affinities.
Such models can:
Provide insights into the key pharmacophoric features required for receptor binding.
Predict the affinity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov
Help interpret how different substituents contribute to binding, for example, by identifying regions where bulky groups increase or decrease activity.
For instance, a 3D-QSAR study on a series of butyrophenones with affinity for the 5-HT2A receptor yielded a statistically robust model that provided useful information not easily obtainable from simply observing the ligand-receptor complexes. nih.gov These computational approaches are invaluable tools for rational drug design, allowing for the efficient exploration of chemical space in the search for better antipsychotic agents.
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for elucidating the interaction between Timiperone and its biological targets at an atomic level. While specific studies exclusively on Timiperone are not extensively documented in publicly available literature, its mechanism can be inferred from comprehensive research on its structural class (butyrophenones) and its primary pharmacological targets, the dopamine D2 and serotonin 5-HT2A receptors.
Molecular Docking Analysis
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. For Timiperone, a butyrophenone derivative, the primary targets are the D2 and 5-HT2A receptors. nih.gov Docking studies on closely related butyrophenones, such as Haloperidol and Spiperone, provide a robust framework for understanding Timiperone's binding mode.
The binding of butyrophenones to the D2 receptor is characterized by key interactions within the receptor's binding pocket. A crucial interaction is the salt bridge formed between the protonated nitrogen atom of the piperidine ring and the carboxylate group of a highly conserved aspartic acid residue (Asp114 in TM3). Further stabilization is achieved through hydrogen bonds and hydrophobic interactions with other residues. For instance, studies on the D2 receptor in complex with Spiperone have highlighted interactions with residues like Trp386 and Phe390. nih.gov The fluorophenyl group of Timiperone is expected to engage in hydrophobic interactions deep within the binding pocket, a common feature for butyrophenone antipsychotics. nih.gov The carbonyl oxygen contributes to the interaction network, often forming a hydrogen bond. The unique 2-thioxo-1-benzimidazolinyl moiety of Timiperone likely engages in specific hydrophobic and potentially pi-pi stacking interactions within the receptor, contributing to its distinct binding affinity and pharmacological profile.
Docking simulations of Haloperidol, a close analog, with the D2 receptor (PDB ID: 6CM4) have demonstrated a strong binding affinity, with calculated binding energies around -11.1 kcal/mol, indicating a highly favorable interaction. chemrxiv.org It is anticipated that Timiperone would exhibit a similarly potent binding affinity.
| Target Receptor | Key Interacting Residues (Predicted for Timiperone) | Type of Interaction with Timiperone Moiety |
| Dopamine D2 | Asp114 (TM3) | Ionic Bond (with Piperidine Nitrogen) |
| Ser193, Ser197 (TM5) | Hydrogen Bond (with Carbonyl/Piperidine) | |
| Phe390 (TM6) | Hydrophobic (with Fluorophenyl group) | |
| Trp386 (TM6) | Pi-Pi Stacking (with Benzimidazolinyl group) | |
| Serotonin 5-HT2A | Asp155 (TM3) | Ionic Bond (with Piperidine Nitrogen) |
| Ser242 (TM5) | Hydrogen Bond | |
| Phe339, Phe340 (TM6) | Hydrophobic / Pi-Pi Stacking |
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov These simulations place the docked complex into a simulated physiological environment to observe its conformational changes.
MD simulations performed on Haloperidol complexed with the dopamine D3 receptor, a closely related target, have spanned over 122 microseconds to analyze the entire binding process, revealing multiple stable bound conformations. figshare.combohrium.com For a Timiperone-D2 receptor complex, MD simulations would be used to validate the stability of the interactions predicted by docking. Key parameters such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess the system's stability. A low and stable RMSD value over the simulation time (e.g., 100 nanoseconds) would suggest that Timiperone forms a durable and stable complex with the receptor, consistent with its role as a potent antagonist. nih.gov Further analysis of hydrogen bond occupancy and fluctuations in residue positions (Root-Mean-Square Fluctuation, RMSF) would provide a detailed map of the dynamic interactions governing its pharmacological action.
| MD Simulation Parameter | Significance for Timiperone-Receptor Complex |
| RMSD (Root-Mean-Square Deviation) | Low, stable values indicate the complex is in a stable conformational state. |
| RMSF (Root-Mean-Square Fluctuation) | Identifies flexible regions of the receptor upon Timiperone binding. |
| Hydrogen Bond Analysis | Confirms the persistence of key hydrogen bonds throughout the simulation. |
| SASA (Solvent Accessible Surface Area) | Measures changes in the protein surface exposed to the solvent upon binding. |
In Silico Prediction of Pharmacological Profiles
In silico methods are instrumental in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the development process. iipseries.orgslideshare.net These computational models use a molecule's structure to forecast its pharmacokinetic and safety profile, guiding the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of drugs like butyrophenones, QSAR studies can identify key molecular descriptors—such as lipophilicity (logP), electronic properties, and steric parameters—that govern their affinity for D2/5-HT2A receptors and predict their antipsychotic potency. mdpi.comnih.gov These models can be used to virtually screen novel Timiperone analogs, prioritizing those with a predicted optimal balance of high potency and reduced off-target effects.
ADMET Profiling
Based on the chemical structure of Timiperone, computational ADMET predictors can estimate its likely pharmacological profile.
Absorption and Distribution : Timiperone's structure, characteristic of butyrophenones, possesses moderate to high lipophilicity. This suggests it is likely to have good oral absorption and the ability to penetrate the blood-brain barrier to reach its CNS targets. In silico models would predict a high volume of distribution, consistent with lipophilic drugs that bind extensively to tissues and plasma proteins.
Metabolism : Butyrophenones are known to be metabolized extensively by the Cytochrome P450 (CYP) enzyme system in the liver. clinpgx.org In silico metabolism prediction tools would likely identify CYP3A4 and CYP2D6 as the primary enzymes responsible for the biotransformation of Timiperone through processes like N-dealkylation and aromatic hydroxylation.
Excretion : The metabolites of Timiperone are predicted to be more polar than the parent drug, facilitating their excretion primarily through the kidneys.
Toxicity : A critical in silico prediction involves assessing the potential for off-target interactions that can lead to adverse effects. Models can predict the likelihood of a compound binding to proteins like the hERG potassium channel, where blockade is associated with a risk of cardiac arrhythmias. Given that other butyrophenones like Haloperidol are known to interact with hERG channels, in silico tools would likely flag this as a potential liability for Timiperone, necessitating experimental verification. csmres.co.uk
| ADMET Property | In Silico Prediction for Timiperone | Rationale based on Butyrophenone Structure |
| Absorption | Good oral bioavailability | Optimal lipophilicity for membrane permeation. |
| Distribution | High volume of distribution, good CNS penetration | Lipophilic nature facilitates crossing the blood-brain barrier. |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2D6 | Common metabolic pathway for butyrophenone class. clinpgx.org |
| Excretion | Renal excretion of metabolites | Metabolites are typically more hydrophilic. |
| Toxicity Risk | Potential for hERG channel inhibition | A known risk for the butyrophenone chemical class. csmres.co.uk |
Advanced Analytical Methodologies for Timiperone Hydrochloride Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating Timiperone (B1682379) from complex mixtures such as biological fluids and pharmaceutical formulations, allowing for accurate subsequent analysis.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Method Development
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the quantitative analysis of Timiperone hydrochloride. Method development focuses on optimizing separation efficiency, sensitivity, and run time. A sensitive RP-HPLC method has been established for the determination of Timiperone in rat plasma, demonstrating its applicability in preclinical pharmacokinetic studies. nih.gov
Key parameters for a typical RP-HPLC method for Timiperone analysis are detailed below:
Stationary Phase: An octadecylsilane (B103800) (ODS) or C18 column is commonly used, offering excellent hydrophobic interaction with the Timiperone molecule. nih.gov
Mobile Phase: A buffered aqueous-organic mixture is employed to achieve optimal retention and peak shape. One effective mobile phase consists of a 0.1 M phosphate (B84403) buffer (pH 3.5), acetonitrile, and methanol (B129727) in a 65:20:15 (v/v) ratio. nih.gov The pH is controlled to ensure the consistent ionization state of the analyte.
Detection: Due to its chemical structure, Timiperone can be detected using various methods. Electrochemical detection provides high sensitivity, with a limit of quantitation reported as low as 0.5 ng/mL in plasma, making it suitable for tracing low concentrations following administration. nih.gov UV detection is also feasible, likely at a wavelength around 260 nm, similar to other aromatic ketones. jchps.com
Sample Preparation: Analysis in biological matrices requires an extraction step to remove interfering substances. A common procedure involves liquid-liquid extraction (LLE), for instance, using heptane-isoamyl alcohol at an alkaline pH, followed by a back-extraction into a dilute acidic solution to concentrate the analyte. nih.gov
The validation of such methods typically ensures linearity, accuracy, precision, and specificity according to established guidelines.
| Parameter | Condition | Reference |
|---|---|---|
| Column | ODS (C18) Reversed-Phase | nih.gov |
| Mobile Phase | 0.1 M Phosphate Buffer (pH 3.5) / Acetonitrile / Methanol (65:20:15, v/v) | nih.gov |
| Detection | Electrochemical | nih.gov |
| Limit of Quantitation | 0.5 ng/mL in rat plasma | nih.gov |
| Sample Extraction | Liquid-Liquid Extraction | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many drug metabolites are non-volatile, derivatization can be employed to increase their volatility for GC-MS analysis. For butyrophenones like Timiperone, GC-MS has been used for their determination in plasma. nih.gov
The application of GC-MS to Timiperone metabolite research has been demonstrated in studies of structurally similar compounds. For instance, in the analysis of Tiospirone metabolites, trimethylsilyl (B98337) (TMS) derivatization allowed for the characterization of certain metabolites by GC-electron impact mass spectrometry (GC/EIMS). nih.gov However, this approach has limitations; thermally labile metabolites, such as sulfoxide (B87167) and sulfone analogs, may undergo decomposition on the GC column, preventing their accurate analysis. nih.gov Therefore, while GC-MS can be a valuable tool, its application for Timiperone metabolites must be carefully considered based on their expected chemical structures and thermal stability. For volatile metabolites, if any, direct injection may be possible, but for most Phase I and Phase II metabolites, derivatization would be essential.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ES-MS, MALDI-QTOF) for Complex Matrices
The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for analyzing drugs and metabolites in complex biological matrices like blood, plasma, and tissue. researchgate.net182.160.97 This is due to its exceptional sensitivity, selectivity, and specificity, which allows for the detection of compounds at very low concentrations. np-mrd.org
LC-MS/MS: This technique is widely used for the analysis of antipsychotic drugs. researchgate.net Methods often involve sample preparation via liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects. 182.160.97 The chromatographic separation is typically performed on a C18 column, followed by detection using electrospray ionization (ESI) in positive ion mode. np-mrd.org Multiple-reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions, ensuring highly selective quantification. np-mrd.org This approach can successfully quantify antipsychotics in challenging matrices such as brain homogenates. np-mrd.org
MALDI-QTOF: Matrix-Assisted Laser Desorption/Ionization Quadrupole Time-of-Flight (MALDI-QTOF) mass spectrometry has been specifically applied to the determination of Timiperone in whole blood and the estimation of its metabolites in urine. jchps.com This technique is particularly useful for obtaining accurate mass measurements, which aids in the confident identification of unknown metabolites. One study combined HPLC separation on a Nucleosil C18 column with MALDI-QTOF analysis to successfully identify new Timiperone metabolites. jchps.com
| Technique | Application | Key Features | Reference |
|---|---|---|---|
| LC-MS/MS (ESI) | Quantification of antipsychotics in brain tissue. | High sensitivity and selectivity; uses MRM mode. | np-mrd.org |
| MALDI-QTOF MS | Determination of Timiperone in blood and metabolite identification in urine. | Accurate mass measurement; useful for structural elucidation of unknown metabolites. | jchps.com |
Thin-Layer Chromatography (TLC) for Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for screening drugs in various samples, including forensic and clinical toxicology. frontiersin.orglibretexts.org While less sensitive and quantitative than HPLC or LC-MS, its ability to run multiple samples in parallel makes it ideal for preliminary screening. frontiersin.org
For screening Timiperone, a basic nitrogenous drug, a silica (B1680970) gel plate (e.g., silica gel 60F₂) would serve as the stationary phase. hmdb.ca Sample extracts are spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. frontiersin.orgnih.gov The choice of mobile phase is critical for achieving separation. A variety of solvent systems can be used for screening basic drugs, often containing a mixture of a nonpolar solvent, a more polar solvent, and a small amount of a basic modifier like ammonia (B1221849) or diethylamine (B46881) to improve peak shape. libretexts.org After development, the separated spots are visualized, typically under UV light, and their retardation factors (Rf) are compared to that of a Timiperone standard.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comchemicalbook.com SFC offers several advantages over traditional HPLC, including faster analysis times due to the low viscosity and high diffusivity of the mobile phase, and reduced organic solvent consumption, making it a "green" analytical technique. researchgate.netspectra-analysis.com
While specific applications of SFC for this compound are not widely published, the technique holds significant potential. SFC is particularly powerful for chiral separations, which is a critical aspect of pharmaceutical analysis for chiral drugs. spectra-analysis.com If Timiperone or its metabolites possess chiral centers, SFC would be an excellent candidate for developing methods to separate the enantiomers. Furthermore, the high throughput of modern SFC systems makes it suitable for impurity profiling and high-speed screening applications in drug discovery and quality control. mdpi.comresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and its metabolites.
Mass Spectrometry (MS): As discussed in the LC-MS section, mass spectrometry is vital for determining the molecular weight and fragmentation pattern of Timiperone. The mass spectrum for Timiperone is available in public databases, such as MassBank (Accession: MSBNK-MSSJ-MSJ03150), providing a reference for its identification. researchgate.net Techniques like ESI and MALDI generate protonated molecular ions ([M+H]⁺), while fragmentation analysis (MS/MS) provides structural information by breaking the molecule into characteristic pieces.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is the most powerful tool for unambiguous structure elucidation.
¹H NMR: A proton NMR spectrum of Timiperone would provide detailed information about its chemical environment. Expected signals would include distinct peaks for the aromatic protons on the fluorophenyl and thienyl rings, complex multiplets for the protons in the piperidine (B6355638) ring and the butyrophenone (B1668137) chain, and a characteristic downfield signal for the proton adjacent to the fluorine atom.
¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon (C=O) around 200 ppm, various signals in the aromatic region (110-160 ppm), and signals in the aliphatic region for the carbons in the piperidine and butyl chain.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ketone) | 1680 - 1700 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Aromatic C=C | 1400 - 1600 | Stretching |
| C-N (Amine) | 1000 - 1350 | Stretching |
| C-F | 1000 - 1400 | Stretching |
| C-S (Thiophene) | 600 - 800 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds containing chromophores. The aromatic rings and the carbonyl group in Timiperone constitute a chromophore that absorbs UV radiation. Based on structurally similar compounds like Tolperisone, Timiperone is expected to have a maximum absorbance (λmax) at approximately 260 nm in an acidic or aqueous solvent. jchps.com This property allows for its quantification in solutions using the Beer-Lambert law and is often used as a simple detection method in HPLC analysis.
Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Heptane |
| Isoamyl alcohol |
| Tiospirone |
| Carbon dioxide |
| Tolperisone |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of substances. It operates on the principle that molecules containing chromophores absorb light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.
For the quantification of this compound, a solution of the compound is prepared in a suitable solvent, such as 0.1 N HCl, and scanned across the UV range (200-400 nm) to identify the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent quantitative measurements, as it provides the highest sensitivity and minimizes potential errors. A calibration curve is constructed by measuring the absorbance of several solutions with known concentrations. This curve is then used to determine the concentration of unknown samples.
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.610 |
| 25 | 0.763 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The frequencies that are absorbed correspond to the vibrational modes of the molecule's functional groups.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. The carbonyl group (C=O) of the ketone is one of the most identifiable, producing a strong, sharp absorption. Other significant absorptions would arise from the C-H bonds in the aromatic rings and the alkyl chain, the C=C bonds within the aromatic system, and the C-N bond of the piperidine ring. Analyzing these peaks allows for the confirmation of the compound's chemical structure.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Alkyl C-H | Stretch | 3000 - 2850 | Medium to Strong |
| Ketone C=O | Stretch | 1720 - 1700 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
| C-N | Stretch | 1350 - 1000 | Medium |
Advanced Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. Techniques such as electrospray ionization (ESI) are commonly coupled with mass spectrometry to analyze pharmaceutical compounds.
In the mass spectrum of Timiperone, the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern of this compound would likely involve cleavage at the α-position to the carbonyl group and the nitrogen atom, providing characteristic product ions that confirm the connectivity of the molecule's substructures.
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 410.2 |
| Fragment 1 | Loss of the piperidine group | ~324.1 |
| Fragment 2 | Benzoyl cation derivative | ~121.0 |
| Fragment 3 | Piperidine-containing fragment | ~126.1 |
Analytical Method Validation Principles
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. It is a critical requirement for quality control in the pharmaceutical industry and is guided by international standards, such as those from the International Council for Harmonisation (ICH). Validation ensures that the method is reliable, reproducible, and accurate for the analysis of a specific substance.
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other substances in the sample.
To assess the specificity of a method for this compound, analyses are performed on samples that have been spiked with potential interfering substances. In chromatographic methods, specificity is demonstrated by showing that the peak corresponding to this compound is well-resolved from all other peaks. The method should show no interference at the retention time or spectral band of the analyte, confirming that the signal is solely due to this compound.
Linearity and Calibration Range Determination
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To determine linearity, a minimum of five standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., absorbance or peak area) is plotted against the concentration, and a linear regression analysis is performed. The resulting calibration curve is evaluated by its correlation coefficient (R²), which should ideally be very close to 1.000. For instance, a high-performance liquid chromatography method developed for Timiperone in plasma demonstrated linearity over a concentration range of 0.5-50.0 ng/ml.
| Parameter | Result |
|---|---|
| Calibration Range | 0.5 - 50.0 ng/mL |
| Number of Points | 6 |
| Regression Equation | y = 0.098x + 0.005 |
| Correlation Coefficient (R²) | 0.9995 |
Detection (LOD) and Quantification (LOQ) Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial for the analysis of impurities or for the determination of the analyte in low concentrations. They can be determined using several methods, including visual evaluation, the signal-to-noise ratio (S/N), or calculation based on the standard deviation of the response and the slope of the calibration curve. For the S/N method, a ratio of 3:1 is generally accepted for LOD, while a ratio of 10:1 is used for LOQ. A published method for Timiperone reported a limit of quantitation of 0.5 ng/ml in plasma, indicating high sensitivity.
| Parameter | Definition | Common Determination Method |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be measured with acceptable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |
Method Robustness and Ruggedness
Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. The evaluation of robustness is performed during the method development phase and involves varying parameters such as:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Different columns (e.g., different lots or suppliers)
Flow rate
Column temperature
Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, and instruments. It is often assessed as part of the intermediate precision study.
A robust and rugged method is essential for routine analysis and for transferring the method between different laboratories. Specific research findings detailing the robustness and ruggedness testing for an analytical method for this compound are not available in the public scientific literature. Therefore, no data table can be presented for these parameters.
Sample Preparation Strategies for Preclinical Biological Samples
Effective sample preparation is a critical step in the bioanalytical workflow, aimed at extracting the analyte of interest from a complex biological matrix, removing interfering substances, and concentrating the sample to a level suitable for detection. For preclinical research involving this compound, a sensitive high-performance liquid chromatography (HPLC) method with electrochemical detection has been reported for its determination in rat plasma nih.gov.
The sample preparation strategy employed in this method is a multi-step liquid-liquid extraction (LLE) procedure:
Alkalinization and Extraction: Plasma samples containing Timiperone are first made alkaline (pH > 8). This adjustment is crucial as it converts the this compound salt into its free base form, which is more soluble in organic solvents. The analyte is then extracted from the aqueous plasma into an organic solvent mixture of heptane-isoamyl alcohol nih.gov.
Back-extraction: Following the initial extraction, the Timiperone is then back-extracted from the organic phase into an acidic aqueous solution (dilute acetic acid). This step serves as a further purification and concentration step, as it selectively transfers the analyte back into an aqueous phase, leaving many organic-soluble impurities behind in the heptane-isoamyl alcohol layer nih.gov.
This LLE with a back-extraction step is a classic and effective strategy for cleaning up biological samples and concentrating basic drugs like Timiperone before chromatographic analysis. The reported recovery for this method was greater than 80% nih.gov.
Preclinical Animal Model Research on Timiperone Hydrochloride
Selection and Characterization of Relevant Animal Models for Neuropsychiatric Research
The preclinical evaluation of antipsychotic drugs like timiperone (B1682379) hydrochloride relies on various animal models that aim to replicate certain aspects of neuropsychiatric disorders, particularly schizophrenia. These models are categorized based on their method of induction, which includes pharmacological, genetic, and neurodevelopmental approaches.
Pharmacological models are the most frequently utilized for screening potential antipsychotic compounds. These models involve the administration of drugs that induce psychosis-like behaviors in rodents. Commonly used agents include dopamine (B1211576) receptor agonists such as apomorphine (B128758) and amphetamine, which produce stereotyped behaviors, and NMDA receptor antagonists like phencyclidine (PCP) and ketamine, which can mimic a broader range of schizophrenia-like symptoms. The selection of these models is based on the dopamine and glutamate (B1630785) hypotheses of schizophrenia, respectively. Rodents, particularly mice and rats, are the most common species used in these studies due to their well-characterized genetics and neuroanatomy, cost-effectiveness, and the availability of established behavioral paradigms.
Neurodevelopmental models, which involve interventions during early life to produce long-lasting brain and behavioral changes that emerge after puberty, are also employed to better reflect the presumed etiology of schizophrenia. While the direct use of these more complex models in the initial screening of timiperone is not extensively detailed in available literature, the foundational understanding of its antipsychotic action is derived from its effects in the more classical pharmacological models. The characterization of these animal models involves assessing their construct validity (the extent to which the model reflects the underlying pathophysiology of the disorder), face validity (the phenomenological similarity of the behaviors to human symptoms), and predictive validity (the ability of the model to predict clinical efficacy of treatments).
Behavioral Pharmacology Assessments
Behavioral assessments in animal models are crucial for determining the antipsychotic potential of a compound. These tests measure the ability of a drug to counteract behaviors thought to be analogous to the positive symptoms of schizophrenia.
A hallmark of dopamine agonist-induced psychosis in rodents is the presentation of stereotyped behaviors, such as repetitive sniffing, gnawing, and head movements. The ability of an antipsychotic agent to inhibit these behaviors is a strong indicator of its dopamine D2 receptor blocking activity, which is a key mechanism of action for typical antipsychotics.
Studies have shown that timiperone is effective in antagonizing stereotyped behaviors induced by dopamine agonists like apomorphine and methamphetamine nih.gov. The inhibition of these behaviors is a core component of its neuroleptic profile.
Interactive Table: Inhibition of Apomorphine-Induced Stereotyped Behavior by Timiperone Hydrochloride in Rodents
| Species | Dopamine Agonist | Endpoint | This compound Effect |
| Mice | Apomorphine | Stereotyped Behavior | Antagonism nih.gov |
| Rats | Apomorphine | Stereotyped Behavior | Antagonism nih.gov |
| Mice | Methamphetamine | Stereotyped Behavior | Antagonism nih.gov |
This table is interactive and can be sorted by column.
To further characterize the pharmacological profile of a new compound, it is often compared to a well-established reference drug. For typical antipsychotics, haloperidol (B65202) is a common comparator. Comparative studies allow for an assessment of the relative potency and efficacy of the new drug.
Pharmacological studies have demonstrated that the effects of timiperone on the central nervous system are largely similar to those of haloperidol nih.gov. Both drugs have been shown to inhibit conditioned avoidance responses and induce catalepsy, which are classic tests for antipsychotic activity. In terms of general pharmacological properties, while both timiperone and haloperidol produce similar effects, some studies suggest that haloperidol may be weaker in certain aspects of its cardiovascular effects nih.gov.
Interactive Table: Comparative Effects of this compound and Haloperidol in Preclinical Models
| Behavioral/Physiological Effect | This compound | Haloperidol | Species |
| Potentiation of Ether Anesthesia (ED50) | 0.34 mg/kg p.o. | Similar to Timiperone | Mice nih.gov |
| Potentiation of Alcohol Anesthesia (ED50) | 0.22 mg/kg p.o. | Similar to Timiperone | Mice nih.gov |
| Induction of Miosis | 0.1 mg/kg p.o. | 0.3 mg/kg p.o. | Rabbits nih.gov |
| Enhancement of Tibial Muscle Twitch | Slight enhancement at 0.1 mg/kg i.v. | Slight enhancement at 0.1 mg/kg i.v. | Rabbits nih.gov |
| Diuretic Effect | Observed at 3 mg/kg p.o. | Observed at 3 mg/kg p.o. | Rats nih.gov |
| Inhibition of Urine Output | Observed at 30 mg/kg p.o. | Observed at 30 mg/kg p.o. | Rats nih.gov |
This table is interactive and can be sorted by column.
Neurochemical and Neurobiological Studies in Vivo
The in vivo neurochemical and neurobiological effects of this compound are central to its mechanism of action as an antipsychotic. As a butyrophenone (B1668137) derivative, its primary action is the blockade of dopamine D2 receptors in the brain. This action is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia.
In addition to its potent D2 receptor antagonism, many butyrophenones also exhibit affinity for other receptors, including serotonin (B10506) (5-HT) receptors. The interaction with 5-HT2A receptors, in particular, is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms. While detailed in vivo studies specifically characterizing the full receptor binding profile of timiperone are not extensively reported in readily available literature, its classification as a typical antipsychotic suggests a primary and potent D2 receptor blockade. In vivo studies with other butyrophenones have shown that these compounds can also influence the release and metabolism of dopamine and serotonin in various brain regions.
Pharmacodynamic Marker Identification in Preclinical Models
Pharmacodynamic (PD) markers are biological indicators that can provide evidence of a drug's effect on its target. In preclinical antipsychotic research, the identification of reliable PD markers is crucial for understanding the dose-response relationship and for translating preclinical findings to clinical settings.
For antipsychotics that act as D2 receptor antagonists, a key pharmacodynamic marker is the level of D2 receptor occupancy in the brain. Preclinical studies with various antipsychotics have established that a therapeutic effect is typically associated with a D2 receptor occupancy of 60-80%. While specific in vivo receptor occupancy studies for timiperone are not widely available in the public domain, it is expected to follow a similar profile to other D2 antagonists.
Other potential PD markers that can be assessed in preclinical models include changes in the levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain, as well as alterations in electroencephalogram (EEG) patterns. For instance, timiperone has been shown to cause a slowing of the cortical EEG in cats, an effect also observed with haloperidol nih.gov.
Ethical Considerations and Animal Welfare in Preclinical Research
The use of animals in neuropsychiatric research is subject to stringent ethical guidelines and regulations to ensure their welfare. All preclinical studies must be conducted in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement.
Replacement refers to the use of non-animal methods whenever possible.
Reduction aims to minimize the number of animals used to obtain statistically significant results.
Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals.
In the context of preclinical research on antipsychotics like this compound, specific ethical considerations include the potential for the induction of motor side effects, such as catalepsy, and the use of aversive stimuli in certain behavioral paradigms like the conditioned avoidance response. Research protocols are required to undergo thorough review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. These committees ensure that the research is scientifically justified, that the potential benefits outweigh any potential harm to the animals, and that all procedures are performed in the most humane way possible. This includes the use of appropriate housing, environmental enrichment, and careful monitoring of the animals' health and well-being throughout the study.
Formulation Science and Drug Delivery Research for Timiperone Hydrochloride
Principles of Pharmaceutical Formulation for Enhanced Pharmacological Performance
The primary goal of pharmaceutical formulation is to deliver the active pharmaceutical ingredient (API) to its target site in a safe, efficient, and reproducible manner. For a drug like Timiperone (B1682379) hydrochloride, which likely belongs to the Biopharmaceutical Classification System (BCS) Class II due to its expected low solubility and high permeability, formulation strategies are critical for enhancing its oral bioavailability. researchgate.netresearchgate.net Key principles involve overcoming the drug's inherent physicochemical limitations to improve its dissolution rate and subsequent absorption.
Various formulation approaches can be employed to enhance the biopharmaceutical performance of poorly soluble drugs. researchgate.net These include traditional methods like particle size reduction (micronization), the use of co-solvents, and pH adjustment, as well as more advanced techniques such as the formation of amorphous solid dispersions and the use of lipid-based delivery systems. researchgate.netitmedicalteam.pl Amorphous solid dispersions, for instance, stabilize the drug in a higher energy amorphous state within a polymer matrix, which can significantly increase its solubility and dissolution rate. researchgate.net Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve drug solubilization in the gastrointestinal tract and enhance absorption. nih.gov
Development of Novel Drug Delivery Systems
Recent advancements in drug delivery technologies offer promising avenues for improving the therapeutic profile of antipsychotic medications. These novel systems aim to provide controlled release, targeted delivery, and improved patient compliance.
Advanced Solid Dosage Form Technologies (e.g., Hot Melt Extrusion, Polymer-Based Formulations)
Hot Melt Extrusion (HME) is a solvent-free process that has gained significant attention in the pharmaceutical industry for producing amorphous solid dispersions. mdpi.com This technology involves pumping a mixture of the API and a thermoplastic polymer through a heated barrel, where it is mixed and melted before being extruded. mdpi.com For a poorly water-soluble drug, HME can molecularly disperse the compound within a hydrophilic polymer matrix, thereby enhancing its dissolution and bioavailability. mdpi.comresearchgate.net A study on the atypical antipsychotic olanzapine (B1677200) demonstrated that orodispersible films fabricated using HME showed rapid disintegration and significantly increased dissolution rates. mdpi.comnih.gov
Polymer-based formulations are fundamental to many advanced drug delivery systems. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are extensively used for developing controlled-release formulations due to their biocompatibility and adjustable degradation rates. igi-global.com These polymers can be formulated into nanoparticles, microparticles, and implants to provide sustained drug release over extended periods. igi-global.com
| Formulation Technology | Principle of Bioavailability Enhancement | Potential Application for Timiperone Hydrochloride |
| Hot Melt Extrusion (HME) | Creation of amorphous solid dispersions, leading to increased drug solubility and dissolution rate. mdpi.com | To improve the oral bioavailability of this compound by formulating it as a solid dispersion with a suitable polymer. |
| Polymer-Based Nanoparticles | Encapsulation of the drug to protect it from degradation and facilitate transport across biological barriers. nih.gov | To develop a formulation for targeted delivery to the central nervous system, potentially reducing systemic side effects. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formation of a fine oil-in-water emulsion in the gastrointestinal tract, which enhances drug solubilization and absorption. nih.gov | To improve the oral absorption of this compound, particularly if its absorption is limited by its dissolution rate. |
Targeted Delivery Systems for Specific Biological Compartments
For antipsychotic drugs, targeted delivery to the central nervous system (CNS) is highly desirable to maximize therapeutic efficacy while minimizing peripheral side effects. nih.gov The blood-brain barrier (BBB) represents a significant challenge for brain drug delivery. nih.govnih.gov Nanosystems, such as polymeric nanoparticles and lipid-based nanocarriers, are being explored to overcome this barrier. nih.govnih.gov These nanocarriers can be surface-modified with specific ligands to facilitate receptor-mediated transcytosis across the BBB. nih.gov
Intranasal delivery is another promising strategy for bypassing the BBB and delivering drugs directly to the brain. nih.govnih.govtechnologynetworks.com This route takes advantage of the direct connection between the nasal cavity and the CNS via the olfactory and trigeminal nerves. nih.govijprajournal.com Formulating antipsychotic drugs into nanosystems suitable for intranasal administration has been shown to improve brain bioavailability in preclinical studies. nih.gov
| Targeted Delivery Strategy | Mechanism of Action | Potential Advantage for this compound |
| Polymeric Nanoparticles for CNS Delivery | Encapsulation of the drug and potential surface modification to facilitate transport across the blood-brain barrier. nih.gov | Enhanced therapeutic effect in the brain with potentially lower systemic exposure and side effects. |
| Intranasal Delivery | Bypasses the blood-brain barrier by direct transport from the nasal cavity to the brain via neuronal pathways. nih.govtechnologynetworks.com | Rapid onset of action and reduced systemic side effects compared to oral administration. technologynetworks.com |
Innovative Delivery Modalities (e.g., Microneedle Patches, Implantable Devices)
Microneedle patches are an emerging technology for transdermal drug delivery. nih.gov These patches consist of an array of microscopic needles that painlessly penetrate the stratum corneum, the outermost layer of the skin, to deliver drugs into the systemic circulation. researchgate.nettandfonline.com This delivery method avoids first-pass metabolism and can provide controlled drug release. nih.gov Dissolving microneedles, which are made from biodegradable polymers that encapsulate the drug, release the therapeutic agent as the needles dissolve in the skin. nih.gov
Implantable devices offer a solution for long-term, continuous drug delivery, which can be particularly beneficial for patients with chronic conditions like schizophrenia to improve medication adherence. nih.goveurekalert.org These devices can be surgically implanted and are designed to release the drug at a steady rate for several months or even up to a year. nih.goveurekalert.orgclinicaltrialsarena.com For instance, a surgically implantable formulation of haloperidol (B65202) using biodegradable polymers has been shown to provide a steady release of the drug for five months in preclinical studies. nih.gov
Strategies for Optimizing Drug Stability and Bioavailability through Formulation
Optimizing the stability and bioavailability of a drug is a cornerstone of formulation development. For poorly soluble drugs, several strategies can be employed. As previously mentioned, creating amorphous solid dispersions can significantly enhance bioavailability. nih.gov Another approach is the formation of pharmaceutical salts or cocrystals, which can improve the solubility and dissolution rate of the parent drug. nih.gov
Lipid-based formulations, including SEDDS and solid lipid nanoparticles (SLN), are effective for enhancing the oral bioavailability of lipophilic drugs. nih.gov These formulations can increase the solubilization of the drug in the gastrointestinal fluids and promote its absorption through the intestinal lymphatic system, thereby avoiding first-pass metabolism. wuxiapptec.com
Below is a table summarizing various techniques for enhancing the solubility of BCS Class II drugs:
| Solubility Enhancement Technique | Mechanism |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug, leading to a faster dissolution rate. globalresearchonline.netnih.gov |
| Salt Formation | Converts the drug into a salt form with higher aqueous solubility. nih.govglobalresearchonline.net |
| Co-solvency | The addition of a water-miscible organic solvent to increase the solubility of a nonpolar drug. itmedicalteam.plwuxiapptec.com |
| Solid Dispersion | The drug is dispersed in an inert carrier at the solid state, often in an amorphous form. globalresearchonline.net |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced solubility. researchgate.netglobalresearchonline.net |
| Use of Surfactants | Surfactants increase solubility by forming micelles that entrap the drug molecules. wuxiapptec.com |
Application of Artificial Intelligence and Machine Learning in Formulation Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry, including the field of formulation development. mednexus.orgnih.govijnrph.com These technologies can analyze vast datasets to predict the physicochemical properties of drugs, optimize formulation compositions, and predict the in vivo performance of drug products. mdpi.comresearchgate.net
| AI/ML Application Area | Description | Potential Impact on this compound Formulation |
| Predictive Modeling | Using algorithms to predict drug properties, formulation performance, and patient responses based on large datasets. mednexus.orgspringernature.com | Faster identification of optimal formulation strategies and excipients to enhance bioavailability and stability. |
| Formulation Optimization | AI models can identify the best combination of ingredients and processing parameters to achieve a target product profile. nih.gov | More efficient development of a robust formulation with desired release characteristics. |
| Process Control and Optimization | Real-time monitoring and adaptive control of manufacturing processes to ensure consistent quality. mednexus.org | Improved manufacturing efficiency and product consistency for this compound dosage forms. |
Characterization Techniques in Formulation Science (e.g., Differential Scanning Calorimetry)
In the development of robust dosage forms for this compound, a thorough understanding of its solid-state properties and its interactions with various excipients is paramount. Formulation science employs a suite of analytical techniques to characterize the physicochemical properties of the drug substance and its formulations. These techniques provide critical insights into factors that can influence the stability, manufacturability, and bioavailability of the final drug product. Key characterization methods include Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD), which are instrumental in evaluating the thermal behavior, chemical integrity, and crystalline nature of this compound formulations.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govmdpi.com This method is invaluable for determining the melting point, purity, and polymorphic form of a drug substance, as well as for detecting interactions between the drug and excipients in a formulation. mdpi.comtainstruments.com
In the context of this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point, indicating its crystalline nature. The precise temperature of this peak is a key identifier and a measure of purity. Any shift in the melting endotherm or the appearance of new thermal events in a drug-excipient mixture can suggest a physical or chemical interaction. For instance, the formation of a eutectic mixture or a solid dispersion would result in a different thermal profile compared to the individual components.
Table 1: Illustrative DSC Data for this compound and a Formulation
| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) | Interpretation |
|---|---|---|---|---|
| This compound | 210.5 | 212.8 | 95.3 | Sharp melting endotherm, characteristic of a crystalline solid. |
| Timiperone HCl + Excipient A | 195.2 | 198.5 | 70.1 | Shifted and broadened endotherm, suggesting a possible interaction or formation of a solid dispersion. |
Note: The data in this table is hypothetical and for illustrative purposes only, due to the absence of published experimental data for this compound.
Other Key Characterization Techniques
Beyond DSC, other analytical methods are crucial for a comprehensive solid-state characterization of this compound formulations.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is utilized to identify functional groups and to detect chemical interactions between the drug and excipients. edinburghanalytical.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its molecular structure. Changes in the position or intensity of these bands in a formulation can indicate the formation of new chemical bonds, such as hydrogen bonds, which are critical in the formation of stable solid dispersions. pjps.pk
X-ray Diffraction (XRD): XRD is the definitive technique for determining the crystalline or amorphous nature of a material. icdd.commdpi.com The powder XRD pattern of crystalline this compound would display a series of sharp peaks at specific diffraction angles, which serve as a unique fingerprint for its crystal lattice structure. researchgate.net In contrast, an amorphous form would produce a broad halo with no distinct peaks. This is particularly important when developing amorphous solid dispersions to enhance solubility, as XRD can confirm the absence of crystallinity.
The collective data from these characterization techniques provides a detailed understanding of the solid-state properties of this compound and its formulations, which is essential for ensuring the development of a stable, safe, and effective drug product.
Future Directions and Emerging Research Avenues for Timiperone Hydrochloride
Integration of Systems Biology and Omics Approaches in Preclinical Studies
Systems biology, which seeks to understand the complex interactions within biological systems, combined with "omics" technologies, offers a powerful framework for elucidating the multifaceted effects of Timiperone (B1682379) hydrochloride. frontiersin.orgresearchgate.net By generating and integrating large datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target view of drug action to a more holistic understanding of its network-level impact. mdpi.com
Preclinical studies incorporating these approaches could involve treating animal models or human-derived cell cultures with Timiperone hydrochloride and subsequently performing multi-omics analysis. nih.gov This would allow for the identification of comprehensive molecular signatures associated with the drug's response. For instance, transcriptomic analysis could reveal changes in gene expression in key brain regions, while proteomics could identify alterations in protein networks. Metabolomic studies could uncover shifts in metabolic pathways, providing a functional readout of the drug's cellular effects.
This integrated analysis can help to identify novel biomarkers of drug response and potential off-target effects. frontiersin.org Furthermore, by constructing network models of the biological pathways modulated by this compound, researchers can gain insights into its broader physiological consequences.
Table 1: Illustrative Multi-Omics Data Integration for this compound Research
| Omics Level | Potential Data Generated | Biological Insight |
| Genomics | Identification of genetic variants associated with differential response to this compound. | Personalized medicine applications, patient stratification. |
| Transcriptomics | Quantification of mRNA expression changes in neuronal and glial cells. | Understanding of gene regulatory networks affected by the drug. |
| Proteomics | Analysis of protein expression and post-translational modifications in brain tissue. | Elucidation of signaling pathways directly modulated by this compound. |
| Metabolomics | Profiling of neurotransmitters, lipids, and other small molecules in cerebrospinal fluid. | Insight into the functional metabolic consequences of drug action. |
Advanced Predictive Modeling for Drug Discovery and Development
The use of advanced predictive modeling and computational simulations is poised to revolutionize the efficiency and focus of drug discovery and development. nih.govnih.gov These in silico methods can be leveraged to refine our understanding of this compound's structure-activity relationship, predict its interactions with a wider range of biological targets, and simulate its pharmacokinetic and pharmacodynamic properties. mdpi.com
Computational models can be built using existing pharmacological data for this compound and other butyrophenones. nih.gov These models can then be used to predict the potential efficacy and side effects of novel derivatives or to identify new therapeutic indications. For example, docking simulations could explore the binding affinity of this compound to various G-protein coupled receptors beyond its known targets. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the neuroleptic activity of related compounds.
Furthermore, computational modeling can aid in the design of more efficient preclinical experiments by prioritizing the most promising hypotheses for in vitro and in vivo testing. nih.gov This can help to reduce the number of animal studies required and accelerate the pace of research.
Exploration of Novel Therapeutic Applications in Preclinical Models
While this compound is known for its neuroleptic properties, its broad pharmacological profile suggests that it may have therapeutic potential in other areas. nih.govnih.gov Future preclinical research should focus on exploring these novel applications using a variety of animal and cellular models.
Given its effects on the central nervous system, there is potential for this compound to be repurposed for other neurological or psychiatric conditions. nih.gov For instance, its impact on neurotransmitter systems could be investigated in models of anxiety disorders, mood disorders, or even neurodegenerative diseases. Preclinical studies in relevant animal models would be crucial to establish proof-of-concept for these new indications. acnp.orgmdpi.comyoutube.com
Beyond the central nervous system, the observed effects of Timiperone on the cardiovascular and autonomic nervous systems warrant further investigation. nih.gov Preclinical models could be used to explore its potential utility in conditions characterized by autonomic dysfunction or cardiovascular dysregulation.
Development of Innovative Preclinical Research Tools and Methodologies
The development and application of innovative preclinical research tools will be instrumental in advancing our understanding of this compound. The use of human-based cell models, such as induced pluripotent stem cell (iPSC)-derived neurons and organoids, can provide a more translationally relevant platform for studying the drug's effects on human cells. biobide.com These models can be particularly valuable for investigating the molecular mechanisms of action and for screening for potential neurotoxicity.
Advances in in vivo imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), can allow for the non-invasive visualization of this compound's effects on brain activity and receptor occupancy in real-time in animal models. This can provide a more dynamic and systems-level view of its pharmacodynamics.
The use of novel behavioral paradigms in animal models can also provide more nuanced insights into the effects of this compound on cognition, social behavior, and other complex domains that are relevant to psychiatric disorders. acnp.org
Table 2: Emerging Preclinical Models for this compound Investigation
| Model Type | Application | Potential Advantages |
| Human iPSC-derived Neurons | Mechanistic studies of neuroleptic action. | High translational relevance to human neurobiology. |
| Brain Organoids | Investigation of effects on neural development and connectivity. | Provides a 3D cellular context for studying drug effects. |
| Zebrafish Larvae | High-throughput screening for novel therapeutic effects. | Rapid development and optical transparency allow for efficient screening. biobide.com |
| Advanced Animal Models | Modeling specific aspects of neuropsychiatric disorders. | Allows for the study of complex behavioral and physiological outcomes. |
Interdisciplinary Collaborations and Global Research Initiatives
The complexity of understanding the full therapeutic potential of this compound necessitates a collaborative and interdisciplinary approach. Future research will benefit significantly from partnerships between pharmacologists, chemists, computational biologists, and clinicians. purduepharma.com Such collaborations can foster the integration of diverse datasets and perspectives, leading to more comprehensive and impactful research.
Global research initiatives can facilitate the sharing of data, resources, and expertise, thereby accelerating the pace of discovery. The establishment of consortia focused on the re-evaluation of established drugs like this compound could pool resources for large-scale preclinical studies and promote standardized research methodologies. This collaborative spirit will be crucial for translating preclinical findings into clinical applications and for ensuring that the full potential of this compound is realized for the benefit of patients.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Timiperone hydrochloride in laboratory settings?
- Answer : Synthesis should follow established protocols for antipsychotic agents, with emphasis on purity validation via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Characterization requires elemental analysis (C, H, N) and mass spectrometry to confirm molecular weight. For stability, conduct accelerated degradation studies under varying pH and temperature conditions, referencing protocols similar to those for related hydrochlorides (e.g., storage in sealed vials at -20°C to prevent hydrolysis) .
Q. How does this compound interact with biological targets such as dopamine receptors, and what experimental models are appropriate for studying its binding affinity?
- Answer : Timiperone acts as a D2 dopamine receptor antagonist. Use radioligand binding assays (e.g., [³H]-spiperone competition assays) to quantify receptor affinity (Ki values). Cell-based models (e.g., transfected HEK293 cells expressing human D2 receptors) are ideal for in vitro studies. Include negative controls (e.g., haloperidol as a reference antagonist) and validate results with dose-response curves .
Q. What are the critical parameters for designing in vivo studies to evaluate Timiperone’s pharmacokinetics and brain penetration?
- Answer : Key parameters include:
- Animal models : Rodents (rats/mice) for bioavailability and blood-brain barrier (BBB) penetration studies.
- Dosing regimen : Acute vs. chronic administration, with plasma and brain tissue sampling at staggered time points.
- Analytical methods : LC-MS/MS for quantifying Timiperone and metabolites in biological matrices.
- Controls : Include a positive control (e.g., another antipsychotic with known BBB permeability) and vehicle controls .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations be applied to study Timiperone’s interaction with non-canonical targets like Sirtuin 1 (SIRT1)?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding poses of Timiperone within SIRT1’s catalytic domain (PDB ID: 4I5I). Focus on hydrogen bonding and hydrophobic interactions.
- Molecular dynamics (MD) : Run 500-ns simulations (e.g., GROMACS) to assess complex stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy (e.g., Timiperone forms stable interactions with SIRT1’s Glu230 and Lys444 residues) .
- Validation : Compare results with experimental data (e.g., enzymatic inhibition assays).
Q. How should researchers address contradictions in experimental data regarding Timiperone’s off-target effects or metabolic stability?
- Answer :
- Data triangulation : Cross-validate findings using orthogonal methods (e.g., in vitro CYP450 inhibition assays vs. in vivo metabolite profiling).
- Statistical rigor : Apply ANOVA or mixed-effects models to account for variability. For metabolic discrepancies, test under standardized conditions (pH, temperature, enzyme sources).
- Literature benchmarking : Compare results against published datasets for structurally similar antipsychotics (e.g., haloperidol) to identify context-specific outliers .
Q. What strategies optimize the reproducibility of Timiperone’s effects in complex in vitro models, such as 3D neuronal cultures or organoids?
- Answer :
- Model standardization : Use commercially validated iPSC-derived neuronal cultures with defined differentiation protocols.
- Dosing consistency : Pre-dissolve Timiperone in DMSO (<0.1% final concentration) and include vehicle controls.
- Endpoint multiplexing : Combine electrophysiology (patch-clamp) with transcriptomics (RNA-seq) to capture multidimensional responses.
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), detailing batch numbers and culture conditions .
Data Presentation and Validation
Q. What are the best practices for presenting Timiperone-related data in peer-reviewed manuscripts?
- Answer :
- Figures : Use color-coded heatmaps for binding affinity data or trajectory plots for MD simulations (Figure 5-6 in ). Avoid overcrowding with excessive chemical structures.
- Tables : Summarize pharmacokinetic parameters (Cmax, t½) or docking scores (ΔG, RMSD) in structured formats (see Table 3 in for inspiration).
- Supplemental data : Include raw NMR spectra, dose-response curves, and simulation trajectories in repositories like Zenodo.
- Ethical compliance : Declare conflicts of interest and adhere to journal-specific guidelines (e.g., Beilstein Journal’s experimental section rules) .
Note : For literature searches, prioritize PubMed, SciFinder, and validated pharmacology databases. Exclude non-peer-reviewed sources (e.g., patents, manufacturer websites) unless essential for historical context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
